molecular formula C13H12 B6322859 6-Methyl-6-phenylfulvene CAS No. 2320-32-3

6-Methyl-6-phenylfulvene

Cat. No.: B6322859
CAS No.: 2320-32-3
M. Wt: 168.23 g/mol
InChI Key: MBNCGVQBXYMZSC-UHFFFAOYSA-N
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Description

6-Methyl-6-phenylfulvene is a substituted fulvene, a class of hydrocarbons characterized by a five-membered ring containing a conjugated diene system with an exocyclic methylene group

Biochemical Analysis

Biochemical Properties

It has been found to have a bioavailability score of 0.55 and is soluble . It is not an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . This suggests that 6-Methyl-6-phenylfulvene may not significantly interfere with the metabolism of other drugs.

Molecular Mechanism

It has been shown to undergo regioselective 1,2-hydrosilylation , but the exact mechanism of this reaction and its effects at the molecular level are not clear

Temporal Effects in Laboratory Settings

It has been successfully obtained via a high yield thermic conversion from benzene in a closed reaction system using GaP nanocrystals . This suggests that the compound may be stable under certain conditions.

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models

Metabolic Pathways

It is known to be part of the shikimates and phenylpropanoids biosynthetic pathway

Preparation Methods

The synthesis of 6-Methyl-6-phenylfulvene typically involves the reaction of cyclopentadiene with an appropriate aldehyde or ketone under acidic conditions. One common method is the Knoevenagel condensation, where cyclopentadiene reacts with benzaldehyde in the presence of a base such as piperidine . The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the desired fulvene.

Chemical Reactions Analysis

6-Methyl-6-phenylfulvene undergoes a variety of chemical reactions due to its conjugated diene system and exocyclic methylene group. Some of the notable reactions include:

  • Cycloaddition Reactions: : Fulvenes are known for their reactivity in cycloaddition reactions. For example, this compound can undergo [4+2] cycloaddition with dienophiles such as tetrazine and diazacyclopentadienone derivatives . These reactions often proceed under mild conditions and yield polycyclic compounds.

  • Hydrosilylation and Hydrogenation: : The compound can also participate in hydrosilylation reactions, where it reacts with silanes in the presence of a Lewis acid catalyst like B(C6F5)3 . This reaction can be followed by hydrogenation to yield saturated silanes.

  • Oxidation and Reduction: : While specific oxidation and reduction reactions of this compound are not extensively documented, fulvenes in general can undergo these reactions under appropriate conditions. Common reagents for oxidation include peroxides and ozone, while reduction can be achieved using hydrogen gas in the presence of a metal catalyst.

Scientific Research Applications

6-Methyl-6-phenylfulvene has several applications in scientific research:

  • Organic Synthesis: : Due to its unique reactivity, this compound serves as a valuable building block for the synthesis of more complex organic molecules with specific functionalities.

  • Material Science: : The electronic and photophysical properties of fulvenes make them interesting candidates for applications in organic electronics and optoelectronic devices.

  • Medicinal Chemistry: : Some fulvene derivatives have shown promising biological activities.

Comparison with Similar Compounds

6-Methyl-6-phenylfulvene can be compared with other fulvene derivatives such as 6,6-diphenylfulvene and 6,6-dimethylfulvene. These compounds share similar structural features but differ in their substituents, which influence their reactivity and applications .

    6,6-Diphenylfulvene: This compound has two phenyl groups attached to the fulvene ring, which can enhance its stability and reactivity in certain cycloaddition reactions.

    6,6-Dimethylfulvene: The presence of two methyl groups can lead to different reactivity patterns compared to this compound, particularly in cycloaddition and hydrogenation reactions.

The unique combination of a methyl and a phenyl group in this compound provides a distinct set of properties and reactivity patterns, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-cyclopenta-2,4-dien-1-ylideneethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNCGVQBXYMZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-6-phenylfulvene

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